molecular formula C6H7N5 B8030531 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine

1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine

Cat. No.: B8030531
M. Wt: 149.15 g/mol
InChI Key: NKDSMRAHZKUCJO-UHFFFAOYSA-N
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Description

1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine is a heterocyclic compound that features an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine typically involves the reaction of 3,4-diaminopyridine with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents . The reaction is carried out under transition-metal-free conditions, making it environmentally friendly and compliant with green chemistry principles.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the compound’s quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. In cancer research, it has been shown to inhibit microtubule assembly, thereby preventing cell division and inducing apoptosis .

Comparison with Similar Compounds

    Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.

    Benzimidazole: Contains a fused benzene and imidazole ring.

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar structure but different properties.

Uniqueness: 1-(3H-imidazo[4,5-c]pyridin-2-yl)hydrazine is unique due to its specific imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridin-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c7-11-6-9-4-1-2-8-3-5(4)10-6/h1-3H,7H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKDSMRAHZKUCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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